molecular formula C14H19BF2O3 B1485940 1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol CAS No. 1858215-82-3

1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol

Cat. No.: B1485940
CAS No.: 1858215-82-3
M. Wt: 284.11 g/mol
InChI Key: RIEBSBNGNLNXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol is a useful research compound. Its molecular formula is C14H19BF2O3 and its molecular weight is 284.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds containing the tetramethyl-1,3,2-dioxaborolan moiety are synthesized through substitution reactions and characterized by spectroscopic methods (FTIR, NMR) and mass spectrometry. Single-crystal X-ray diffraction is used for crystallographic and conformational analyses, with density functional theory (DFT) further calculating molecular structures. These analyses reveal physicochemical properties and the molecular electrostatic potential of the compounds (Huang et al., 2021).

Molecular Electronics and Photonics

Boronated compounds with the tetramethyl-1,3,2-dioxaborolan moiety show potential in molecular electronics and photonics. For instance, boronated phosphonium salts containing arylboronic acid derivatives have been studied for their cytotoxicities and boron uptake in vitro, indicating applications in medical imaging or boron neutron capture therapy (Morrison et al., 2010).

Material Science and Polymer Chemistry

Compounds containing the dioxaborolan moiety are utilized in the design and synthesis of materials with specific properties, such as polymers with enhanced luminescence or electrical conductivity. These materials find applications in light-emitting devices and sensors due to their photophysical properties and stability (Welterlich et al., 2012).

Catalysis and Organic Synthesis

Research also focuses on the role of these compounds in catalysis and organic synthesis, where they act as intermediates or catalysts in the formation of complex molecules. This includes the synthesis of heterocycles and polymers, which are crucial in pharmaceuticals and material science (Takagi & Yamakawa, 2013).

Fluorescence and Sensing Applications

The unique electronic properties of these compounds make them suitable for applications in fluorescence-based sensors and devices. Studies on polymers containing the tetramethyl-1,3,2-dioxaborolan moiety demonstrate their potential in creating highly luminescent materials that can be used in optical sensors and imaging technologies (Fischer et al., 2013).

Mechanism of Action

Target of Action

Compounds with similar structures are often used in organic synthesis as reagents and catalysts .

Mode of Action

Compounds containing a boronic ester group, like this one, are known to participate in borylation reactions . In these reactions, the boronic ester group can form bonds with other molecules, leading to changes in their structure and function.

Biochemical Pathways

It’s known that boronic esters are often used in suzuki-miyaura cross-coupling reactions , which are important in the synthesis of various organic compounds.

Result of Action

The compound’s ability to participate in borylation reactions could potentially lead to the formation of new chemical bonds and the synthesis of new compounds .

Action Environment

The action, efficacy, and stability of 1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored at room temperature .

Biochemical Analysis

Biochemical Properties

1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol plays a significant role in biochemical reactions, particularly in carbon-carbon coupling and carbon-hetero coupling reactions. It interacts with various enzymes and proteins, facilitating these reactions. The compound’s unique structure allows it to act as a nucleophile in Suzuki reactions, making it a valuable intermediate in organic synthesis . Additionally, its interaction with boron neutron capture therapy and feedback control drug transport polymers highlights its potential in cancer treatment .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding its potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with target proteins is essential for its biochemical activity . Understanding these interactions provides insights into its mechanism of action and potential therapeutic applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, affecting its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses can lead to toxicity and adverse effects . Understanding the dosage-response relationship is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing cellular function and overall metabolism . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its activity and function . Understanding these mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O3/c1-8(18)12-10(16)6-9(7-11(12)17)15-19-13(2,3)14(4,5)20-15/h6-8,18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEBSBNGNLNXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.